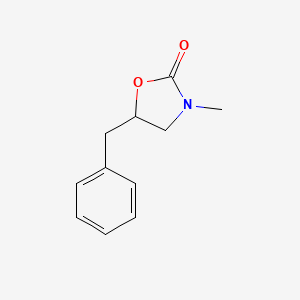
3-Methyl-5-(phenylmethyl)-2-oxazolidinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-3-methyloxazolidin-2-one: is a heterocyclic organic compound with the molecular formula C11H11NO2 . It belongs to the class of oxazolidinones, which are known for their diverse biological activities and applications in medicinal chemistry. This compound features a five-membered ring containing both nitrogen and oxygen atoms, making it a versatile scaffold in synthetic organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-3-methyloxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with glycidol under acidic conditions to form the oxazolidinone ring. The reaction conditions often include:
Temperature: 60-80°C
Catalyst: Acidic catalyst such as hydrochloric acid or sulfuric acid
Solvent: Polar solvents like ethanol or methanol
Industrial Production Methods
In industrial settings, the production of 5-Benzyl-3-methyloxazolidin-2-one may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-3-methyloxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the oxazolidinone ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkoxides
Major Products
The major products formed from these reactions include various substituted oxazolidinones, amines, and other derivatives with potential biological activities.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-3-methyloxazolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to control stereochemistry.
Biology: Investigated for its potential as an antibacterial agent due to its structural similarity to known antibiotics.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in pharmaceutical manufacturing.
Wirkmechanismus
The mechanism of action of 5-Benzyl-3-methyloxazolidin-2-one involves its interaction with specific molecular targets. In antibacterial applications, it is believed to inhibit protein synthesis by binding to the bacterial ribosome. This prevents the formation of essential proteins, leading to bacterial cell death. The compound may also interact with other cellular pathways, contributing to its diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Linezolid: A well-known oxazolidinone antibiotic with a similar structure.
Tedizolid: Another oxazolidinone derivative with enhanced antibacterial activity.
Contezolid: A newer oxazolidinone with promising clinical applications.
Uniqueness
5-Benzyl-3-methyloxazolidin-2-one is unique due to its specific benzyl and methyl substitutions, which confer distinct chemical properties and biological activities. Its versatility in synthetic applications and potential therapeutic benefits make it a valuable compound in both research and industry.
Eigenschaften
CAS-Nummer |
62825-79-0 |
|---|---|
Molekularformel |
C11H13NO2 |
Molekulargewicht |
191.23 g/mol |
IUPAC-Name |
5-benzyl-3-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO2/c1-12-8-10(14-11(12)13)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |
InChI-Schlüssel |
UZJQTLVIRDTJTM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CC(OC1=O)CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


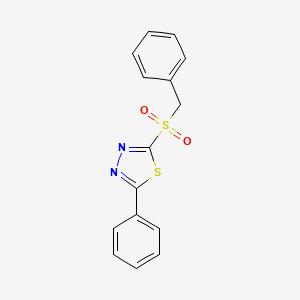

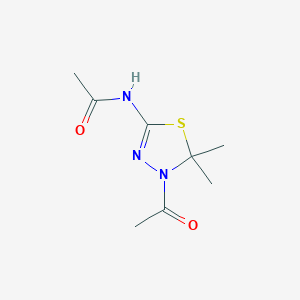


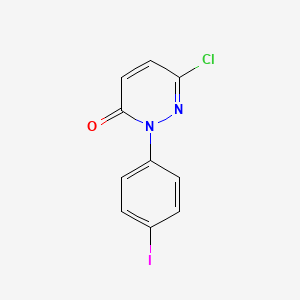
![8-[(3-Aminopropyl)amino]adenosine 5'-(dihydrogen phosphate)](/img/structure/B12919067.png)
![N-[4-[(E)-hydroxyiminomethyl]-2-phenylpyrazol-3-yl]formamide](/img/structure/B12919071.png)

![2'-O-[(2-Nitrophenyl)methyl]uridine 5'-(dihydrogen phosphate)](/img/structure/B12919087.png)
![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)

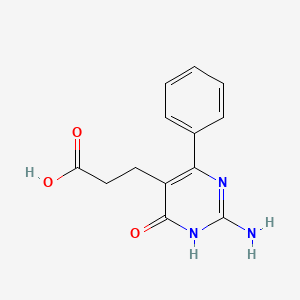
![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
